8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
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Overview
Description
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a synthetic compound belonging to the quinoline family It is characterized by its unique furoquinoline structure, which includes a fused furan and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy and methyl-substituted quinoline derivatives, which undergo cyclization in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A semisynthetic derivative of the quinoline alkaloid acronycidine.
8-Methoxyquinoline: Another quinoline derivative with similar structural features.
Uniqueness
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific furoquinoline structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
569-02-8 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
8-methoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C13H11NO3/c1-14-11-8(4-3-5-10(11)16-2)12(15)9-6-7-17-13(9)14/h3-7H,1-2H3 |
InChI Key |
VNBUMBNLPGLBML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=O)C3=C1OC=C3 |
Origin of Product |
United States |
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